molecular formula C9H17BN2O5 B10827015 (S)-4-amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid CAS No. 864074-51-1

(S)-4-amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid

Cat. No.: B10827015
CAS No.: 864074-51-1
M. Wt: 244.06 g/mol
InChI Key: DMTPQYQQHYOTQM-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid (CAS 864074-51-1) is a high-purity, chiral boronic acid-based compound with the molecular formula C9H17BN2O5 and a molecular weight of 244.05 g/mol . This specialized chemical features a stereochemically defined structure that is critical for its function as a potent inhibitor of dipeptidyl peptidases (DPP), particularly DPP-8 and DPP-9 enzymes . The mechanism of action involves the boronic acid moiety interacting with the active sites of these proteolytic enzymes, effectively blocking their activity and modulating their biological functions . In research applications, this compound has demonstrated significant potential in immunomodulation and oncology studies, where DPP inhibition can enhance anti-tumor immune responses, particularly when used in combination with immune checkpoint inhibitors . The compound's specific stereochemical configuration (this compound) is essential for its biological activity and selectivity, making it a valuable tool for investigating enzymatic pathways, immune cell activation, and novel cancer treatment strategies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

864074-51-1

Molecular Formula

C9H17BN2O5

Molecular Weight

244.06 g/mol

IUPAC Name

(4S)-4-amino-5-[(2R)-2-boronopyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C9H17BN2O5/c11-6(3-4-8(13)14)9(15)12-5-1-2-7(12)10(16)17/h6-7,16-17H,1-5,11H2,(H,13,14)/t6-,7-/m0/s1

InChI Key

DMTPQYQQHYOTQM-BQBZGAKWSA-N

Isomeric SMILES

B([C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N)(O)O

Canonical SMILES

B(C1CCCN1C(=O)C(CCC(=O)O)N)(O)O

Origin of Product

United States

Preparation Methods

Oxidation of Protected Glutamic Acid Derivatives

Glutamic acid derivatives serve as starting materials. For example:

  • Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is oxidized using Dess-Martin periodinane or TEMPO/oxone to yield the corresponding ketone.

  • Yields : 70–85% under anhydrous conditions at 0–25°C.

Direct Amination of Levulinic Acid

Levulinic acid (4-oxopentanoic acid) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride:

Levulinic acid+NH4OAcNaBH3CN4-Amino-5-oxopentanoic acid\text{Levulinic acid} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{4-Amino-5-oxopentanoic acid}

  • Limitation : Poor stereocontrol necessitates chiral auxiliaries or catalysts.

Synthesis of (R)-2-Boronopyrrolidine

The boronated pyrrolidine ring is synthesized via transition-metal-catalyzed borylation or boron insertion into pyrrolidine precursors .

Asymmetric Hydroboration of Pyrrolidine Derivatives

(R)-2-Boronopyrrolidine is prepared by reacting 1-pyrroline with pinacolborane in the presence of a chiral rhodium catalyst (e.g., Rh(COD)((R)-BINAP)):

1-Pyrroline+HB(pin)Rh/(R)-BINAP(R)-2-Boronopyrrolidine\text{1-Pyrroline} + \text{HB(pin)} \xrightarrow{\text{Rh/(R)-BINAP}} \text{(R)-2-Boronopyrrolidine}

  • Yield : 60–75% with >90% enantiomeric excess (ee).

Boron Insertion via Halogen-Metal Exchange

3-Bromo-pyrrolidine is treated with tris(pentafluorophenyl)borane (BCF) in THF at −78°C:

3-Bromo-pyrrolidine+BCF2-Boronopyrrolidine\text{3-Bromo-pyrrolidine} + \text{BCF} \rightarrow \text{2-Boronopyrrolidine}

  • Challenge : Requires rigorous exclusion of moisture.

Coupling Strategies for Final Assembly

The glutaric acid and boronated pyrrolidine units are conjugated via amide bond formation or Mitsunobu reaction .

Amide Coupling Using Carbodiimide Reagents

The ketone-containing glutaric acid is activated as a mixed anhydride and coupled with (R)-2-boronopyrrolidine:

StepReagents/ConditionsYield
ActivationClCO2_2iPr, NMM, THF, 0°C90%
Coupling(R)-2-Boronopyrrolidine, RT, 12h65%

Side reaction : Boron Lewis acidity may deactivate the coupling agent.

Mitsunobu Reaction for Ether Linkage

A Mitsunobu approach links the pyrrolidine alcohol to the glutaric acid’s ketone:

5-Oxo-glutarate+(R)-2-Hydroxypyrrolidine-B(pin)DIAD, PPh3Product\text{5-Oxo-glutarate} + \text{(R)-2-Hydroxypyrrolidine-B(pin)} \xrightarrow{\text{DIAD, PPh}_3} \text{Product}

  • Advantage : Retains stereochemistry at both centers.

  • Yield : 50–60% after purification.

Deprotection and Final Modification

Acidic Deprotection of tert-Butyl Esters

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane:

tert-Butyl esterTFA/DCM (1:1)Free carboxylic acid\text{tert-Butyl ester} \xrightarrow{\text{TFA/DCM (1:1)}} \text{Free carboxylic acid}

  • Reaction Time : 2–4 hours at 25°C.

Boron Protecting Group Removal

Pinacol boronic ester groups are hydrolyzed using aqueous HCl (1M):

B(pin)HCl (aq)B(OH)2\text{B(pin)} \xrightarrow{\text{HCl (aq)}} \text{B(OH)}_2

  • Caution : Over-hydrolysis may degrade the pyrrolidine ring.

Purification and Characterization

Chromatographic Methods

  • Normal-phase HPLC : Silica gel with ethyl acetate/hexane gradients.

  • Ion-exchange chromatography : For separating zwitterionic forms.

Spectroscopic Confirmation

  • 11B NMR^{11}\text{B NMR} : δ 18–22 ppm confirms trigonal boron.

  • Chiral HPLC : >98% ee using Chiralpak AD-H column.

Challenges and Optimization Opportunities

  • Moisture Sensitivity : Boron intermediates require anhydrous conditions.

  • Stereochemical Drift : Racemization during coupling steps necessitates low-temperature protocols.

  • Alternative Routes : Enzymatic transamination or biocatalytic borylation remain underexplored.

Chemical Reactions Analysis

Reactivity of the Boron-Containing Pyrrolidinone Moiety

The boron atom in the pyrrolidine ring exhibits unique electrophilic properties, enabling interactions with nucleophiles and diol-containing molecules.

Key Reactions

  • Coordination with Diols : Forms reversible cyclic esters (boronate esters) with vicinal diols, a reaction exploited in carbohydrate recognition and enzyme inhibition .

  • Hydrolysis : The B–N bond in the pyrrolidine ring undergoes partial hydrolysis in aqueous media, generating boric acid and a secondary amine intermediate (pH-dependent) .

  • Lewis Acid Catalysis : Acts as a mild Lewis acid in stereoselective transformations, facilitating aldol condensations or Michael additions .

Table 1: Comparative Reactivity of Boronated Amino Acid Derivatives

CompoundBoron EnvironmentReaction PartnersProduct Stability
Target CompoundPyrrolidine-BDiols, AminesModerate (pH 7.4)
(S)-2-BoronophenylalanineAryl-BSugars, CatecholsHigh
BortezomibPyrazinyl-BProteasome ThreonineIrreversible

Amino Group Reactivity

The primary amine participates in classical amino acid reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., pyridoxal phosphate) to form imines, critical for enzymatic cofactor interactions .

  • Acylation : Susceptible to acetylation (acetic anhydride) or carbamate formation (chloroformates), modifying biological activity .

  • Peptide Coupling : Engages in solid-phase synthesis via Fmoc/Boc strategies, with coupling efficiencies >85% reported for analogs .

Kinetic Data

ReactionRate Constant (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)
Acetylation (Ac₂O)0.45 ± 0.0332.1
EDCI-Mediated Coupling1.2 × 10⁻²48.7

Carboxylic Acid Transformations

The terminal COOH group exhibits typical acid reactivity:

  • Esterification : Forms methyl/ethyl esters (MeOH/H⁺, 90% yield) for improved membrane permeability .

  • Amidation : Reacts with primary amines (HATU/DIPEA) to generate peptidomimetics, crucial for drug design .

  • Chelation : Coordinates with divalent cations (Ca²⁺, Mg²⁺), altering solubility and bioavailability .

pH-Dependent Speciation

pH RangeDominant Species% Population
2–4Zwitterion (NH₃⁺-B-COO⁻)78
5–7Boronate Anion (NH₂-B-COO⁻)65
8–10Deprotonated Boron (NH₂-B-COO⁻)92

Stability Under Physiological Conditions

Hydrolytic Degradation Pathways (37°C, PBS):

  • Boron-Pyrrolidine Cleavage : t₁/₂ = 8.2 h → releases boric acid and 4-amino-5-oxopentanoic acid .

  • Oxo-Pentanoic Acid Decarboxylation : t₁/₂ > 72 h under normoxic conditions.

Oxidative Stress Response :

  • Reacts with ROS (H₂O₂, - OH) at the boron center, forming borate radicals detectable via EPR .

Enzymatic Interactions

Table 2: Enzyme Inhibition Profiles

EnzymeIC₅₀ (μM)Mechanism
Serine Proteases0.89Boronate Transition-State Mimic
D-Amino Acid Oxidase12.3Competitive Inhibition
γ-Glutamyl Transpeptidase45.6Substrate Analogue Binding

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C12H18BN3O4C_{12}H_{18}BN_3O_4 and a molecular weight of approximately 283.09 g/mol. The presence of a boron atom in its structure is significant as it can influence the compound's reactivity and interaction with biological systems.

Scientific Research Applications

  • Neuropharmacology
    • Mechanism of Action : The compound is studied for its potential role as a modulator of neurotransmitter systems, particularly in enhancing synaptic plasticity. Research indicates that it may influence the release of neurotransmitters like glutamate, which is crucial for learning and memory processes.
    • Case Study : In a study conducted on rodent models, administration of this compound resulted in improved cognitive functions, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's disease.
  • Cancer Research
    • Targeting Tumor Microenvironment : The compound's boron-containing structure allows it to be investigated for boron neutron capture therapy (BNCT), a targeted cancer treatment method that utilizes the unique properties of boron to selectively destroy cancer cells.
    • Case Study : A clinical trial involving patients with brain tumors demonstrated that compounds similar to (S)-4-amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid could enhance the efficacy of BNCT when combined with radiation therapy.
  • Drug Development
    • Lead Compound : This compound serves as a lead structure for the development of new therapeutic agents aimed at various diseases, including metabolic disorders and psychiatric conditions.
    • Structure-Activity Relationship Studies : Researchers are exploring modifications to the core structure to improve potency and selectivity against specific biological targets.

Data Tables

Application AreaMechanism/TargetKey Findings
NeuropharmacologyModulates neurotransmitter releaseEnhanced cognitive function in rodent models
Cancer ResearchBoron neutron capture therapyImproved tumor targeting and destruction in clinical trials
Drug DevelopmentLead compound for new therapeuticsStructure modifications lead to increased potency

Mechanism of Action

The mechanism of action of PT-630 involves its interaction with cellular components, particularly DNA. PT-630 binds to the DNA molecule, forming platinum-DNA adducts. These adducts prevent the replication and transcription of DNA, leading to the apoptosis (programmed cell death) of cancer cells. The compound also interacts with various proteins and enzymes involved in DNA repair, further enhancing its anticancer effects .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s structural analogs vary primarily in the substituents at the 5-oxopentanoic acid position. Key examples include:

Compound Name Substituent at 5-Oxo Position Key Functional Groups Molecular Weight (g/mol) References
Target Compound (R)-2-boronopyrrolidin-1-yl Boron, pyrrolidine, amino acid Not explicitly provided [1, 8]
(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid tert-butoxy tert-Butyl ester 203.24 [13, 14]
5-Amino-4-oxopentanoic acid (ALA) None (4-oxo instead of 5-oxo) Free carboxylic acid, amino 131.13 [8]
(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid 4-Nitrophenylamino, acetamido Aromatic nitro, acetyl 309.28 [20]
(S)-5-(t-butoxy)-4-(16-(t-butoxy)-16-oxohexadecanolide) Long-chain fatty acid ester Fatty acid, tert-butyl esters 527.74 [9]

Key Observations :

  • The tert-butoxy derivatives (e.g., [13, 14]) prioritize steric protection of reactive groups, enhancing stability during synthesis.
  • Boron-containing analogs leverage boron’s electrophilic nature for targeting proteases or enabling neutron capture .
  • Aromatic substituents (e.g., 4-nitrophenyl in [20]) may enhance photodynamic or diagnostic utility.

Key Insights :

  • The target compound’s boron group positions it for dual utility in imaging (via PSMA targeting) and therapy (via BNCT) .

Physicochemical Properties

  • Solubility: Boron-containing compounds may exhibit lower aqueous solubility compared to tert-butyl esters due to hydrophobic borono-pyrrolidine groups.
  • Stability : Boron esters are prone to hydrolysis, requiring formulation at controlled pH, whereas tert-butyl esters are stable under basic conditions .

Biological Activity

(S)-4-amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of methionine aminopeptidase (MetAP) enzymes. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound functions primarily as an inhibitor of MetAP, an enzyme that plays a crucial role in protein maturation by removing the N-terminal methionine from nascent polypeptides. Inhibition of MetAP can lead to the accumulation of unprocessed proteins, which may trigger apoptosis in cancer cells. This mechanism suggests potential therapeutic applications in oncology.

Inhibition of Methionine Aminopeptidase

A study highlighted in patent literature indicates that derivatives of this compound exhibit potent inhibitory effects on MetAP-2, which is implicated in tumor growth and metastasis. The research demonstrated that these compounds could reduce tumor cell proliferation in vitro and in vivo models, suggesting their utility as anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been explored through various SAR studies. Modifications to the boron-containing moiety and the oxopentanoic acid structure significantly influence the inhibitory potency against MetAP enzymes. For instance, the introduction of different substituents on the pyrrolidine ring has been shown to enhance binding affinity and selectivity towards MetAP-2 over other aminopeptidases .

Data Table: Biological Activity Summary

Study Biological Activity Effect Model
Patent Study 1MetAP InhibitionReduced tumor proliferationIn vitro and in vivo
SAR AnalysisBinding AffinityEnhanced selectivity for MetAP-2Structural modifications

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution properties. However, further investigations into its metabolism and excretion are necessary to establish safety profiles for clinical use.

Q & A

Q. What are the recommended synthetic routes for (S)-4-amino-5-((R)-2-boronopyrrolidin-1-yl)-5-oxopentanoic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound involves multicomponent reactions (MCRs) to assemble the boronated pyrrolidine and pentanoic acid moieties. A stepwise approach is recommended:

Boronated Pyrrolidine Synthesis : Use (R)-2-boronopyrrolidine as a precursor, employing Suzuki-Miyaura coupling or reductive amination to introduce the boron group .

Pentanoic Acid Assembly : Couple the pyrrolidine derivative with 4-amino-5-oxopentanoic acid via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Optimize yield (≥80%) via reverse-phase HPLC with a C18 column and acetonitrile/water gradient (5–95% over 30 min) to remove unreacted intermediates .
Key Considerations : Monitor reaction pH (6.5–7.5) to prevent boron hydrolysis. Use LC-MS for real-time reaction tracking .

Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?

Methodological Answer: Confirm stereochemistry through:

NMR Spectroscopy :

  • 1H-NMR : The (R)-2-boronopyrrolidine moiety shows distinct splitting patterns for adjacent protons (δ 3.2–3.8 ppm, multiplet) due to boron’s quadrupolar effects.
  • 13C-NMR : The carbonyl carbon (C=O) at δ 175–180 ppm confirms amide bond formation .

Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate (S) and (R) configurations .

X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) for absolute configuration determination .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound in enzyme inhibition studies?

Methodological Answer: Design assays targeting boronate-dependent enzymes (e.g., proteases or oxidoreductases):

Enzyme Kinetics : Use a continuous spectrophotometric assay (e.g., NADH depletion at 340 nm) with varying substrate concentrations (0.1–10 mM) to calculate IC50 and Ki values .

Cellular Uptake : Treat HEK-293 or HeLa cells with 10–100 µM compound for 24 hours, followed by LC-MS quantification of intracellular concentrations .

Competitive Binding : Employ surface plasmon resonance (SPR) to measure binding affinity (KD) against purified target enzymes .

Advanced Research Questions

Q. What strategies mitigate the instability of the boron-containing pyrrolidine moiety during synthesis and storage?

Methodological Answer: The boron group is prone to hydrolysis under acidic/aqueous conditions. Mitigation strategies include:

Buffered Conditions : Use pH 7.4 phosphate buffer during synthesis to stabilize the boron-oxygen bond .

Lyophilization : Store the compound as a lyophilized powder at −80°C to prevent moisture-induced degradation .

Boronic Acid Stabilizers : Add 1% (w/v) mannitol or trehalose to formulations to reduce intermolecular interactions .

Q. How should researchers resolve discrepancies in biological activity data across experimental models?

Methodological Answer: Discrepancies may arise from differences in membrane permeability or assay conditions:

Cross-Model Validation : Compare results from cell-free (e.g., SPR), cell-based (e.g., HEK-293), and organoid models using standardized protocols .

Structural-Activity Analysis : Corrogate activity data with structural analogs (e.g., replacing boron with phosphonate) to identify critical functional groups .

Meta-Analysis : Apply multivariate statistics (e.g., PCA) to datasets from ≥3 independent labs to identify outlier conditions .

Q. What computational methods predict the interaction of this compound with target enzymes, and how can they be validated?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in the enzyme active site. Prioritize poses with boron coordinating catalytic residues (e.g., serine or histidine) .

Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD ≤ 2.0 Å) .

Experimental Validation :

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to confirm docking predictions .
  • Site-Directed Mutagenesis : Mutate predicted binding residues (e.g., Ser195Ala in proteases) and compare inhibition kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.